Cas no 109806-71-5 (4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol)

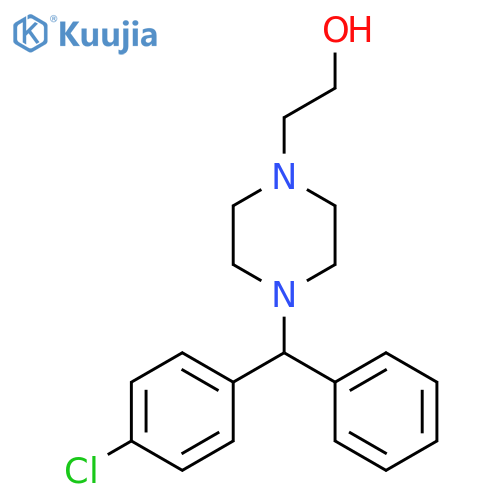

109806-71-5 structure

商品名:4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 化学的及び物理的性質

名前と識別子

-

- 1-Piperazineethanol,4-[(4-chlorophenyl)phenylmethyl]-

- 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol

- 2-[4-[(4-CHLOROPHENYL)PHENYLMETHYL]PIPERAZIN-1-YL]ETHANOL

- 4-(p-Chloro-α-phenylbenzyl)-1-piperazineethanol

- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol

- Cetirizine ethanol

- Cetirizine impurity G

- UNII-PGV947X9B1

- Levocetirizine Impurity G

- 2-[4-{Chlorophenyl}Phenylmethyl]-1-

- 2-[4-{4-Chlorophenyl} Phenylmethyl]-1-Piperazinylethanol

- 2-{4-[(4-CHLORO-PHENYL)-PHENYL-METHYL]-PIPERAZIN-1-YL}-ETHANOL

- 4-[(4-Chlorophenyl)phenylMethyl]-(4-hydroxy-1-piperidinyl)-1-butanone

- 4-(p-Chloro-

- PGV947X9B1

- A1-50251

- 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-

- MFCD12870433

- AKOS015900402

- O-dealkyl-cetirizine

- DTXSID501196065

- Q27286550

- 4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol

- CETIRIZINE DIHYDROCHLORIDE IMPURITY G [EP IMPURITY]

- (+/-)-2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol

- 4-(p-Chloro-alpha-phenylbenzyl)-1-piperazineethanol

- CS-0166216

- 2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethanol

- SY045315

- 1-PIPERAZINEETHANOL, 4-(P-CHLORO-.ALPHA.-PHENYLBENZYL)-

- AC-5591

- 2-[4-[(4-Chlorophenyl)-phenyl methyl]-1-piperazinyl]ethanol

- 2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol

- A-phenylbenzyl)-1-piperazineethanol

- (RS)-2-(4-((4-Chlorophenyl)phenylmethyl)piperazin-1-yl)ethan-1-ol

- 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol

- {2-[4-(alpha-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol

- 1-Piperazineethanol, 4-(p-chloro-alpha-phenylbenzyl)-

- UCB-P026

- SCHEMBL1405261

- 2-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol

- (R)-De(carboxymethyl) Cetirizine Ethanol Dihydrochloride

- H11410

- 2-[4-[(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethanol

- Cetirizine dihydrochloride impurity G [EP]

- ZJQSBXXYLQGZBR-UHFFFAOYSA-N

- A802089

- 2-[4-[(4-Chlorophenyl)-phenyl methyl]-1-piperazinyl] ethanol

- 109806-71-5

- 2-[4-[(4-chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethanol

- FT-0665540

- 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol? (Cetirizine Impurity

- FT-0642682

- 1-Piperazineethanol, 4-[(4- chlorophenyl)phenylMethyl]-

- 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride

- 1-Piperazineethanol, 4-[(4-chlorophenyl)phenylmethyl]-; 1-Piperazineethanol, 4-(p-chloro-a-phenylbenzyl)- (6CI); 4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol; 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol; 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol

- DB-040880

- 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol

-

- MDL: MFCD12870433

- インチ: InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2

- InChIKey: ZJQSBXXYLQGZBR-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC(C(C2C=CC=CC=2)N2CCN(CCO)CC2)=CC=1

計算された属性

- せいみつぶんしりょう: 330.15000

- どういたいしつりょう: 330.15

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 5

- 複雑さ: 332

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.7A^2

- 疎水性パラメータ計算基準値(XlogP): 3.8

じっけんとくせい

- 密度みつど: 1.191

- ふってん: 461.1 °C at 760 mmHg

- フラッシュポイント: 232.7 °C

- PSA: 26.71000

- LogP: 2.91510

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol セキュリティ情報

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM116307-10g |

2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |

109806-71-5 | 95% | 10g |

$460 | 2021-08-06 | |

| TRC | C377565-2.5g |

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol |

109806-71-5 | 2.5g |

$2019.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D699741-5g |

2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |

109806-71-5 | 95% | 5g |

$535 | 2024-07-20 | |

| A2B Chem LLC | AE09524-1g |

4-(p-Chloro-α-phenylbenzyl)-1-piperazineethanol |

109806-71-5 | ≥ 99 % (HPLC) | 1g |

$227.00 | 2024-04-20 | |

| 1PlusChem | 1P008SLW-1g |

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride |

109806-71-5 | 1g |

$871.00 | 2025-02-24 | ||

| 1PlusChem | 1P008SLW-250mg |

4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol dihydrochloride |

109806-71-5 | 250mg |

$326.00 | 2025-02-24 | ||

| eNovation Chemicals LLC | D699741-5g |

2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |

109806-71-5 | 95% | 5g |

$535 | 2025-02-28 | |

| Chemenu | CM116307-1g |

2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |

109806-71-5 | 95% | 1g |

$138 | 2023-11-25 | |

| TRC | C377565-500mg |

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol |

109806-71-5 | 500mg |

$470.00 | 2023-05-18 | ||

| Chemenu | CM116307-25g |

2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol |

109806-71-5 | 95% | 25g |

$1006 | 2021-08-06 |

4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Hannah F. Gaiser,Ana Kuzmanoski,Claus Feldmann RSC Adv., 2019,9, 10195-10200

109806-71-5 (4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol) 関連製品

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109806-71-5)4-(p-Chloro-a-phenylbenzyl)-1-piperazineethanol

清らかである:99%

はかる:5g

価格 ($):534.0